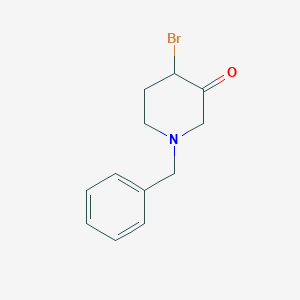

1-Benzyl-4-bromopiperidin-3-one

Description

Significance of Piperidinone Scaffolds in Modern Organic Synthesis

Piperidinone scaffolds, which are heterocyclic compounds containing a piperidine (B6355638) ring with a ketone functional group, are of considerable interest in modern organic synthesis. acs.orgnih.gov The piperidine ring is a prevalent structural motif found in numerous natural products and pharmaceutically active compounds. acs.org The presence of the ketone group within the piperidinone scaffold provides a versatile handle for a wide range of chemical transformations, making these compounds valuable building blocks for the construction of more complex molecular architectures. acs.orgnih.gov

The strategic placement of substituents on the piperidinone ring can significantly influence the biological activity of the resulting molecules. acs.org For instance, multicomponent reactions have been developed to synthesize complex piperidine scaffolds with a variety of functional groups, highlighting the adaptability of these structures in combinatorial chemistry and drug discovery. researchgate.net The development of efficient synthetic routes to access chiral piperidone building blocks further underscores their importance in creating stereochemically defined molecules with potential therapeutic applications. nih.gov Researchers have successfully utilized piperidinone-based templates as scaffolds to access analogues of established drugs, demonstrating their utility in structure-activity relationship studies. nih.govnih.gov

Contextualizing 1-Benzyl-4-bromopiperidin-3-one within Halogenated Ketone Chemistry

This compound belongs to the class of α-halo ketones, which are characterized by a halogen atom positioned on the carbon atom adjacent to the carbonyl group. wikipedia.org This structural feature imparts unique reactivity to the molecule, making it a valuable intermediate in organic synthesis. wikipedia.orgwikipedia.org The halogenation of ketones is a fundamental transformation in organic chemistry, allowing for the introduction of a reactive site that can participate in a variety of subsequent reactions. wikipedia.orgontosight.ai

The presence of the bromine atom at the α-position of the ketone in this compound makes this carbon atom highly electrophilic and susceptible to nucleophilic attack. wikipedia.org This reactivity is a hallmark of α-halo ketones and is exploited in numerous synthetic applications, including the formation of new carbon-carbon and carbon-heteroatom bonds. wikipedia.orgrsc.org The synthesis of such compounds is typically achieved through the halogenation of the corresponding ketone precursor, a reaction that can be influenced by factors such as the choice of halogenating agent and reaction conditions. organic-chemistry.orgmasterorganicchemistry.com The chemistry of α-halo ketones is a well-established area of study, with these compounds serving as precursors to a diverse range of molecules, including heterocycles and α,β-unsaturated ketones. wikipedia.orgnih.gov

Chemical Profile of this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₂H₁₄BrNO |

| Molecular Weight | 268.15 g/mol |

| CAS Number | 83763-31-9 (for a related compound, 1-Benzyl-4,4-dimethoxypiperidin-3-ol) |

Note: Specific experimental data for this compound is not widely available in public literature. The data presented for the related compound provides some context.

Synthesis and Reactivity

The synthesis of α-bromoketones like this compound generally involves the bromination of the parent ketone, 1-Benzyl-4-piperidone. sigmaaldrich.comchemicalbook.com This can be achieved using various brominating agents, often under acidic conditions to promote enol formation, which is the reactive nucleophile that attacks the bromine. masterorganicchemistry.com

The reactivity of this compound is dominated by the presence of the α-bromo ketone functionality. wikipedia.org This bifunctional nature, with two electrophilic sites (the α-carbon and the carbonyl carbon), allows it to participate in a variety of reactions. wikipedia.org For example, it can serve as a precursor for the synthesis of various heterocyclic compounds. wikipedia.org

Structure

3D Structure

Properties

Molecular Formula |

C12H14BrNO |

|---|---|

Molecular Weight |

268.15 g/mol |

IUPAC Name |

1-benzyl-4-bromopiperidin-3-one |

InChI |

InChI=1S/C12H14BrNO/c13-11-6-7-14(9-12(11)15)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2 |

InChI Key |

XZPYMMQGTWLBPH-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CC(=O)C1Br)CC2=CC=CC=C2 |

Origin of Product |

United States |

Elucidation of Chemical Reactivity and Mechanistic Pathways of 1 Benzyl 4 Bromopiperidin 3 One

Reactivity of the α-Bromoketone Moiety

The presence of a bromine atom adjacent to a ketone carbonyl group significantly influences the reactivity of the molecule. This α-bromoketone functionality is susceptible to a variety of transformations.

Nucleophilic Substitution Reactions at C-4 (SN1 and SN2 pathways)

Nucleophilic substitution at the C-4 position, where the bromine atom is located, can proceed through either an SN1 or SN2 mechanism, depending on the reaction conditions and the nature of the nucleophile. masterorganicchemistry.compbworks.com

SN2 Pathway: This pathway involves a one-step, concerted mechanism where the nucleophile attacks the carbon atom at the same time as the bromide leaving group departs. lumenlearning.com Strong, less sterically hindered nucleophiles and aprotic solvents favor the SN2 reaction. pbworks.comjove.com For α-haloketones, less basic nucleophiles are generally used to avoid competing enolate formation. jove.com The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. youtube.comchemicalnote.com

SN1 Pathway: This two-step mechanism involves the initial departure of the bromide ion to form a carbocation intermediate, which is then attacked by the nucleophile. lumenlearning.com The formation of the carbocation is the slow, rate-determining step. pharmaguideline.commasterorganicchemistry.com Polar protic solvents can stabilize the carbocation intermediate, thus favoring the SN1 pathway. pbworks.comlibretexts.org However, SN1 reactions are generally unfavorable for α-halocarbonyl compounds due to the formation of a less stable carbocation at the α-position. jove.com

The choice between SN1 and SN2 pathways is primarily determined by the stability of the potential carbocation intermediate and steric hindrance at the reaction center. pbworks.com

Elimination Reactions (E1 and E2 pathways)

In the presence of a base, 1-Benzyl-4-bromopiperidin-3-one can undergo elimination of hydrogen bromide to form an α,β-unsaturated ketone. This reaction can proceed through either an E1 or E2 mechanism. pharmaguideline.comyoutube.com

E2 Pathway: This is a one-step, concerted process where a base removes a proton from the carbon adjacent to the bromine-bearing carbon (the β-carbon), and the bromide ion leaves simultaneously, forming a double bond. chemicalnote.com Strong bases favor the E2 mechanism. masterorganicchemistry.comlibretexts.org The rate of the E2 reaction is dependent on the concentration of both the substrate and the base. chemicalnote.com

E1 Pathway: This is a two-step process that begins with the formation of a carbocation intermediate, followed by the removal of a proton from an adjacent carbon by a weak base to form the double bond. pharmaguideline.com This pathway shares the same initial step as the SN1 reaction. pharmaguideline.com Good ionizing solvents, such as polar protic solvents, favor the E1 mechanism. libretexts.org

The regioselectivity of the elimination (i.e., which proton is removed) is often governed by Zaitsev's rule, which predicts the formation of the more substituted (and therefore more stable) alkene as the major product. youtube.com

Rearrangement Reactions (e.g., Favorskii-type, semi-pinacol rearrangements)

The α-bromoketone structure of this compound makes it a candidate for rearrangement reactions, most notably the Favorskii rearrangement.

Favorskii Rearrangement: This reaction occurs in the presence of a base and leads to a ring contraction. wikipedia.orgnrochemistry.comadichemistry.com The mechanism is thought to involve the formation of an enolate on the side of the ketone away from the halogen. This enolate then cyclizes to form a cyclopropanone (B1606653) intermediate, which is subsequently attacked by a nucleophile (like a hydroxide (B78521) or alkoxide). wikipedia.orgscienceinfo.com The resulting intermediate opens up to yield a more stable carbanion, which is then protonated to give the final carboxylic acid derivative (or ester or amide, depending on the nucleophile used). wikipedia.orgadichemistry.com For cyclic α-halo ketones, this results in a ring-contracted product. nrochemistry.comadichemistry.com In cases where enolate formation is not possible, a pseudo-Favorskii rearrangement can occur. wikipedia.orgscienceinfo.com

Semi-pinacol Rearrangement: This type of rearrangement involves a 1,2-shift of an alkyl or aryl group. wikipedia.org It is characterized by a process where an electrophilic carbon center is vicinal to an oxygen-containing carbon, which can drive the migration to form a carbonyl group. wikipedia.orgresearchgate.net While classic pinacol (B44631) rearrangements start with 1,2-diols, semi-pinacol rearrangements can start from other precursors, including heteroatom-substituted alcohols. wikipedia.orgresearchgate.net Recent advancements have expanded the scope of this reaction, making it a valuable tool for creating complex molecular architectures. rsc.orgnih.gov

Radical Reactions Involving C-Br Bond Cleavage

The carbon-bromine bond in this compound can undergo homolytic cleavage, where the bond breaks and each atom retains one of the bonding electrons, forming radicals. pressbooks.pubnumberanalytics.com This process can be initiated by heat or light. pressbooks.pub The resulting carbon-centered radical can then participate in a variety of subsequent reactions. libretexts.org For instance, photolysis of some bromophenyl ketones can lead to the radical cleavage of the bromine atom. acs.org Radical chain reactions mediated by reagents like tributyltin hydride (Bu₃SnH) can be used to form new carbon-carbon bonds. libretexts.org

Reactivity of the Ketone Functionality at C-3

The ketone group at the C-3 position is an electrophilic center and is susceptible to nucleophilic attack.

Nucleophilic Addition Reactions (e.g., Grignard, organolithium, hydride reductions)

A variety of nucleophiles can add to the carbonyl carbon of the ketone.

Grignard and Organolithium Reagents: These strong nucleophiles, with the general formulas RMgX and RLi respectively, readily add to ketones to form tertiary alcohols after an acidic workup. organic-chemistry.orgmerckmillipore.comlibretexts.org The reaction proceeds via nucleophilic attack of the carbanionic carbon of the organometallic reagent on the electrophilic carbonyl carbon. libretexts.org It is important to note that these reagents are also strong bases and will react with any acidic protons in the molecule. libretexts.orgmasterorganicchemistry.com In the case of α-haloketones, Grignard reagents can sometimes lead to the replacement of the halogen with a hydrogen atom. acs.org The addition of Grignard reagents to cyclic α-chloroketones has been shown to predominantly form the cis-chlorohydrin, which can then rearrange. acs.org

Hydride Reductions: Reducing agents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) act as sources of hydride ions (H⁻). lumenlearning.commasterorganicchemistry.com These reagents reduce ketones to secondary alcohols. lumenlearning.commasterorganicchemistry.comchadsprep.com LiAlH₄ is a much stronger reducing agent than NaBH₄ and will also reduce other functional groups like esters and amides. lumenlearning.comharvard.edu The reaction involves the nucleophilic addition of the hydride to the carbonyl carbon, followed by protonation of the resulting alkoxide. lumenlearning.com

Interactive Data Table: Reactivity of this compound

| Reaction Type | Reagents/Conditions | Product Type | Key Mechanistic Feature |

| Nucleophilic Substitution (SN2) | Strong, less hindered nucleophiles; aprotic solvent | Substituted piperidinone | Concerted backside attack |

| Nucleophilic Substitution (SN1) | Weak nucleophiles; polar protic solvent | Substituted piperidinone | Carbocation intermediate |

| Elimination (E2) | Strong, bulky base | α,β-Unsaturated ketone | Concerted removal of H and Br |

| Elimination (E1) | Weak base; polar protic solvent | α,β-Unsaturated ketone | Carbocation intermediate |

| Favorskii Rearrangement | Base (e.g., NaOH, NaOR) | Ring-contracted carboxylic acid or derivative | Cyclopropanone intermediate |

| Grignard Reaction | RMgX, then H₃O⁺ | Tertiary alcohol | Nucleophilic addition of R⁻ |

| Hydride Reduction | NaBH₄ or LiAlH₄, then H₃O⁺ | Secondary alcohol | Nucleophilic addition of H⁻ |

Enolization and Enolate Chemistry

The presence of α-hydrogens in this compound allows for the formation of enolates, which are powerful nucleophiles in organic synthesis. The deprotonation at the carbon adjacent to the carbonyl group (the α-carbon) results in an enolate ion, which is stabilized by resonance, delocalizing the negative charge onto the oxygen atom. masterorganicchemistry.com

The formation and stability of the enolate are influenced by several factors. The acidity of the α-hydrogens is significantly increased due to the electron-withdrawing inductive effect of the adjacent carbonyl group. masterorganicchemistry.com However, the presence of the bulky bromine atom at the 4-position can introduce steric hindrance, potentially influencing the regioselectivity of enolate formation if other α-hydrogens were available. In the case of this compound, enolization will primarily occur towards the C-2 position.

The choice of base is critical in controlling enolate formation. Strong, non-nucleophilic bases are typically employed to ensure complete and irreversible deprotonation.

Table 1: Common Bases for Enolate Formation

| Base | pKa of Conjugate Acid | Key Characteristics |

| Sodium Hydride (NaH) | ~36 | Strong, non-nucleophilic base. |

| Lithium Diisopropylamide (LDA) | ~36 | Strong, sterically hindered base, often used for kinetic control of enolate formation. masterorganicchemistry.com |

| Sodium tert-butoxide (t-BuONa) | ~19 | Strong, sterically hindered base. |

Once formed, the enolate of this compound can participate in a variety of reactions, acting as a nucleophile to form new carbon-carbon bonds.

Condensation Reactions (e.g., Claisen-Schmidt, Aldol-type)

The enolate of this compound is a key intermediate in condensation reactions, such as the Claisen-Schmidt and other aldol-type reactions. These reactions are fundamental for the formation of carbon-carbon bonds.

The Claisen-Schmidt condensation is a reaction between a ketone (or aldehyde) with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org In this context, the enolate of this compound would act as the nucleophile, attacking the electrophilic carbonyl carbon of an aromatic aldehyde, such as benzaldehyde. This reaction is typically base-catalyzed and proceeds through a β-hydroxy ketone intermediate, which can then dehydrate to form an α,β-unsaturated ketone. praxilabs.com

Aldol-type condensations are a broader class of reactions where an enolate reacts with a carbonyl compound. youtube.com The enolate of this compound can react with various aldehydes and ketones. The outcome of these reactions can be influenced by factors such as the nature of the electrophile and the reaction conditions.

The general mechanism for these condensation reactions involves:

Enolate formation: A base removes an α-hydrogen from this compound to form the nucleophilic enolate. praxilabs.com

Nucleophilic attack: The enolate attacks the carbonyl carbon of the aldehyde or ketone. praxilabs.com

Protonation: The resulting alkoxide intermediate is protonated to give a β-hydroxy ketone (the aldol (B89426) adduct). praxilabs.com

Dehydration (optional): The aldol adduct can eliminate a molecule of water to form an α,β-unsaturated ketone, particularly under heating or acidic/basic conditions.

Reactivity of the N-Benzyl Group

The N-benzyl group in this compound is not merely a passive substituent. It can undergo specific chemical transformations, offering further avenues for molecular diversification.

Benzylic Functionalization (e.g., bromination, oxidation)

The benzylic position (the carbon atom of the benzyl (B1604629) group attached to the nitrogen) is susceptible to radical reactions due to the resonance stabilization of the resulting benzylic radical.

Benzylic Bromination: While the piperidine (B6355638) ring already contains a bromine atom, the benzylic C-H bonds can undergo free radical bromination, typically using N-bromosuccinimide (NBS) in the presence of a radical initiator like AIBN or light. This would introduce a bromine atom onto the phenyl-bearing carbon of the N-benzyl group.

Benzylic Oxidation: The benzylic position can be oxidized to a carbonyl group. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can cleave the benzylic C-H bond. masterorganicchemistry.com Depending on the reaction conditions and the substrate, this could potentially lead to the formation of an N-benzoyl derivative. The initial step likely involves the homolytic cleavage of a C-H bond to form a benzylic radical. masterorganicchemistry.com

N-Deprotection Strategies via Catalytic Hydrogenolysis

The N-benzyl group is a common protecting group for amines in organic synthesis because it is relatively stable to many reaction conditions but can be removed when desired. nih.gov A primary method for the deprotection of N-benzyl groups is catalytic hydrogenolysis . nih.govmdma.ch

This process typically involves the use of a palladium catalyst, often on a carbon support (Pd/C), and a source of hydrogen. nih.govmdma.ch The reaction cleaves the carbon-nitrogen bond of the benzyl group, liberating the secondary amine (4-bromopiperidin-3-one) and producing toluene (B28343) as a byproduct.

Table 2: Conditions for Catalytic Hydrogenolysis of N-Benzyl Groups

| Catalyst | Hydrogen Source | Solvent(s) | Key Features |

| Palladium on Carbon (Pd/C) | Hydrogen Gas (H₂) | Methanol (B129727), Ethanol (B145695), Ethyl Acetate | Standard and widely used method. nih.gov |

| Palladium on Carbon (Pd/C) | Ammonium (B1175870) Formate | Methanol | A form of transfer hydrogenolysis, avoiding the need for gaseous hydrogen. mdma.ch |

| Palladium on Carbon (Pd/C) with Niobic Acid-on-Carbon | Hydrogen Gas (H₂) | Methanol | The acidic co-catalyst can facilitate the reaction. nih.gov |

| Amphiphilic Polymer-Supported Nano-Palladium | Tetrahydroxydiboron | Water | A greener approach using a recyclable catalyst and a safer hydrogen source. researchgate.net |

The efficiency of catalytic hydrogenolysis can sometimes be affected by the presence of other functional groups. In the case of this compound, the bromine atom could potentially poison the catalyst, although this is generally less of an issue with aryl and alkyl halides compared to other sulfur-containing functional groups.

Interplay of Functional Groups and Resulting Regioselectivity/Stereoselectivity

The reactivity of this compound is a complex interplay of its functional groups, which can influence the regioselectivity and stereoselectivity of its reactions.

Regioselectivity in Enolate Formation: As previously mentioned, the presence of the bromine atom at the 4-position sterically hinders deprotonation at C-4 (if a proton were present). This directs enolate formation to the C-2 position, ensuring high regioselectivity in subsequent reactions of the enolate.

Stereoselectivity in Condensation Reactions: In aldol-type condensations, the approach of the electrophile to the enolate can be influenced by the steric bulk of the N-benzyl group and the bromine atom. This can lead to the preferential formation of one diastereomer over another. The rigid chair-like conformation of the piperidinone ring will likely play a significant role in directing the facial selectivity of the attack on the enolate.

Chemoselectivity: The presence of multiple reactive sites (the ketone, the α-bromo position, and the N-benzyl group) necessitates careful choice of reagents to achieve chemoselectivity. For instance, a reducing agent like sodium borohydride would likely reduce the ketone to a hydroxyl group without affecting the N-benzyl group or the C-Br bond under standard conditions. Conversely, catalytic hydrogenolysis would target the N-benzyl group for removal while leaving the ketone and C-Br bond intact, assuming appropriate catalyst selection. The reaction of the α-bromo ketone with a nucleophile would likely proceed via an SN2 pathway, displacing the bromide.

The combination of these functional groups makes this compound a versatile synthetic intermediate, where the reaction pathway can be guided by the judicious selection of reagents and reaction conditions to achieve the desired regio- and stereochemical outcome.

Derivatization and Scaffold Diversification from 1 Benzyl 4 Bromopiperidin 3 One

Transformations of the Bromine Atom as a Leaving Group

The carbon-bromine bond at the 4-position is susceptible to a variety of nucleophilic substitution and metal-catalyzed coupling reactions. The bromine atom serves as an effective leaving group, enabling the introduction of diverse functionalities at this position.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds. While specific examples utilizing 1-benzyl-4-bromopiperidin-3-one are not extensively documented in readily available literature, the reactivity of similar α-halo ketones and benzylic halides suggests its high potential as a substrate in these transformations. nih.govresearchgate.netnih.gov

Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound with an organic halide. libretexts.org It is anticipated that this compound would react with various aryl- or vinylboronic acids or their esters in the presence of a palladium catalyst and a base to yield 4-aryl- or 4-vinyl-1-benzylpiperidin-3-ones. libretexts.orgnih.govnih.gov Such transformations are crucial for synthesizing analogs of biologically active 4-arylpiperidines. researchgate.net The general conditions often involve catalysts like Pd(OAc)2 or PdCl2(dppf)·CH2Cl2 with a base such as K2CO3 or Cs2CO3. nih.govnih.gov

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This method could be used to introduce alkenyl groups at the 4-position of the piperidone ring. The reaction is typically catalyzed by palladium complexes like Pd(OAc)2, often with phosphine (B1218219) ligands, and requires a base such as triethylamine. wikipedia.orglibretexts.org The reaction of this compound with various alkenes would lead to the formation of 4-alkenyl-1-benzylpiperidin-3-one derivatives.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org It employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base, typically an amine like triethylamine. libretexts.orgorganic-chemistry.org Applying this to this compound would enable the synthesis of 4-alkynyl-1-benzylpiperidin-3-ones, which are valuable precursors for further chemical modifications. wikipedia.org

Table 1: Representative Conditions for Metal-Catalyzed Cross-Coupling Reactions

| Reaction | Catalyst System | Base | Solvent | Potential Product with this compound |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(OAc)₂, JohnPhos | K₂CO₃ | DMF | 1-Benzyl-4-arylpiperidin-3-one |

| Heck | Pd(OAc)₂, PPh₃ | Et₃N | DMF/Toluene (B28343) | 1-Benzyl-4-vinylpiperidin-3-one |

| Sonogashira | Pd(PPh₃)₂Cl₂, CuI | Et₃N/Piperidine (B6355638) | THF/DMF | 1-Benzyl-4-alkynylpiperidin-3-one |

The removal of the bromine atom to generate 1-benzylpiperidin-3-one (B1329684) can be accomplished through various reductive debromination methods. This transformation is useful when the piperidin-3-one (B1582230) scaffold is desired without substitution at the 4-position. Common methods include catalytic hydrogenation (e.g., using H₂ gas with a palladium on carbon catalyst) or using hydride reagents.

The bromine atom can be exchanged for another halogen through reactions like the Finkelstein reaction. byjus.comwikipedia.orgiitk.ac.in This S_N2 reaction involves treating the alkyl bromide with an excess of a metal halide salt. wikipedia.orgorganic-chemistry.org

Conversion to 4-iodo analogue: Treating this compound with sodium iodide (NaI) in a solvent like acetone (B3395972) would yield 1-benzyl-4-iodopiperidin-3-one. wikipedia.org The equilibrium is driven forward by the precipitation of the less soluble sodium bromide (NaBr) in acetone. wikipedia.org The resulting iodo-compound is often more reactive in subsequent cross-coupling reactions.

Conversion to 4-chloro analogue: While less common, conversion to the chloro-analogue could be achieved using appropriate chloride salts under specific phase-transfer conditions.

Transformations of the Ketone Group

The ketone at the 3-position is a versatile functional group that can be converted into a variety of other functionalities, significantly diversifying the molecular scaffold.

Reduction to Alcohols: The ketone can be readily reduced to a secondary alcohol, 1-benzyl-4-bromopiperidin-3-ol. libretexts.org This is typically achieved using hydride reducing agents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol (B145695) is a common and mild reagent for this purpose. libretexts.orgchemguide.co.ukyoutube.com More powerful reagents like lithium aluminum hydride (LiAlH₄) can also be used, but require anhydrous conditions. chemguide.co.uk This reduction creates a new stereocenter, potentially leading to a mixture of cis and trans diastereomers.

Reductive Amination to Amines: The ketone can be converted into an amine via reductive amination. masterorganicchemistry.comharvard.eduorganic-chemistry.org This one-pot reaction involves the initial formation of an imine or enamine by reacting the ketone with a primary or secondary amine, followed by in-situ reduction. masterorganicchemistry.comyoutube.com Common reducing agents for this process include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (Na(OAc)₃BH), which are selective for the protonated imine intermediate over the starting ketone. masterorganicchemistry.comharvard.edu This powerful reaction allows for the introduction of a wide variety of substituted amino groups at the 3-position. organic-chemistry.org

Table 2: Examples of Ketone Transformations

| Reaction | Reagent(s) | Product |

|---|---|---|

| Reduction | 1. NaBH₄2. MeOH/H₂O | 1-Benzyl-4-bromopiperidin-3-ol |

| Reductive Amination | 1. R-NH₂2. NaBH₃CN, AcOH | 3-Amino(R)-1-benzyl-4-bromopiperidine |

The ketone functionality readily undergoes condensation reactions with primary amines and their derivatives to form C=N double bonds. lumenlearning.commasterorganicchemistry.com

Imines (Schiff Bases): Reaction with a primary amine (R-NH₂) under acid catalysis, typically with removal of water, yields the corresponding 3-imino-piperidine derivative. lumenlearning.comoperachem.comlibretexts.org The reaction is reversible, and the pH needs to be controlled to facilitate both the nucleophilic attack and the dehydration step. lumenlearning.com

Oximes: Condensation with hydroxylamine (B1172632) (NH₂OH) or its hydrochloride salt produces this compound oxime. nih.gov Oximes are stable, crystalline compounds and are valuable synthetic intermediates themselves, for example, in the Beckmann rearrangement. nih.gov

Hydrazones: Reaction with hydrazine (B178648) (N₂H₄) or its substituted derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) yields the corresponding hydrazone. google.comnih.govnih.gov These derivatives are often highly crystalline and can be used for characterization or further functionalization.

Modifications at the Piperidinone Nitrogen and Benzyl (B1604629) Aromatic Moiety

The N-benzyl group offers a site for significant structural modification, either by replacement of the entire group or by substitution on the aromatic ring.

The removal of the benzyl group, or N-debenzylation, is a key transformation that allows for the introduction of other substituents at the nitrogen atom. Several methods are available for this purpose, each with its own advantages and substrate compatibility.

One of the most common methods is catalytic hydrogenation, typically using palladium on carbon (Pd/C) as the catalyst in the presence of a hydrogen source like hydrogen gas or ammonium (B1175870) formate. researchgate.net However, this method may not be suitable if other reducible functional groups are present in the molecule. researchgate.net

Alternative methods for N-debenzylation that avoid the use of hydrogenolysis include treatment with ceric ammonium nitrate (B79036) (CAN) or using potassium tert-butoxide in DMSO with oxygen. researchgate.netrsc.org The latter has been shown to be effective for a wide variety of nitrogen-containing heterocycles. researchgate.net Acid-facilitated debenzylation using acetic acid in the presence of a palladium catalyst has also been reported as an effective method. nih.gov

Once the N-benzyl group is removed to yield the secondary amine, a wide range of N-substituents can be introduced through standard N-alkylation or N-acylation reactions.

Table 2: Selected Reagents for N-Debenzylation

| Reagent | Conditions |

| H₂, Pd/C | Catalytic hydrogenation |

| HCOONH₄, Pd/C | Catalytic transfer hydrogenation researchgate.net |

| Ceric Ammonium Nitrate (CAN) | Aqueous solution rsc.org |

| KOtBu, DMSO, O₂ | Base-promoted oxidation researchgate.net |

| Pd(OH)₂/C, HOAc | Acid-facilitated hydrogenation nih.gov |

The benzene (B151609) ring of the N-benzyl group is susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups. The alkylpiperidone portion of the molecule acts as a deactivating group through its electron-withdrawing inductive effect, directing incoming electrophiles primarily to the meta position. libretexts.org However, reactions targeting the ortho and para positions are also possible, though they may proceed at a slower rate.

Standard electrophilic aromatic substitution reactions such as nitration (using nitric acid and sulfuric acid), halogenation (using Br₂ and a Lewis acid), sulfonation (using fuming sulfuric acid), and Friedel-Crafts acylation or alkylation can be employed. youtube.com The choice of reagents and reaction conditions would need to be carefully controlled to avoid side reactions with the piperidinone ring.

Generation of Spirocyclic Systems and Fused Heterocycles

The bifunctional nature of this compound makes it an excellent starting material for the synthesis of complex polycyclic systems, including spirocycles and fused heterocycles.

The ketone at the C-3 position and the electrophilic carbon at C-4 are key reaction sites for the construction of new rings. The generation of spirocyclic compounds can be achieved through intramolecular cyclization reactions. whiterose.ac.uk For instance, the synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] has been reported, highlighting the utility of piperidine scaffolds in constructing such systems. nih.gov Similarly, spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one derivatives have been synthesized from piperidine precursors. nih.gov

The synthesis of new dihydrospiro[quinoline-2,4'-piperidines] has been accomplished through a two-step route involving the reactivity of a 4-piperidone (B1582916) imine. researchgate.net This suggests that conversion of the ketone in this compound to an imine could open up pathways to spiro-quinolines.

Furthermore, the reactivity of the α-haloketone moiety can be harnessed to construct fused heterocyclic systems. For example, reactions that involve the formation of a new ring by connecting the C-2 and C-3 positions, or by involving the nitrogen atom in a cyclization, can lead to various fused bicyclic structures. The synthesis of N-heterocycle-fused tetrahydro-1,4-diazepinones from related precursors demonstrates the potential for building larger ring systems fused to the piperidine core. nih.gov

Computational and Theoretical Studies on 1 Benzyl 4 Bromopiperidin 3 One and Its Derivatives

Quantum Chemical Calculations of Electronic Structure and Stability

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in characterizing the electronic structure and stability of 1-Benzyl-4-bromopiperidin-3-one. Methods such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) are commonly employed to optimize the molecular geometry and calculate various electronic properties. jksus.orgepstem.net The optimized structure reveals the precise bond lengths, bond angles, and dihedral angles, confirming the molecule's three-dimensional arrangement. epstem.net

The stability of the molecule can be inferred from its total energy and the energies of its frontier molecular orbitals. A lower total energy suggests a more stable conformation. The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, highlights the electron-rich and electron-deficient regions of the molecule. For this compound, the carbonyl oxygen and the bromine atom are expected to be regions of high electron density (negative potential), while the hydrogen atoms and the regions around the benzyl (B1604629) group's phenyl ring may exhibit positive potential. This information is crucial for understanding intermolecular interactions and the initial sites of electrophilic and nucleophilic attack.

Table 1: Calculated Electronic Properties of this compound (Exemplary Data)

| Property | Value |

| Total Energy (Hartree) | -3095.5 |

| Dipole Moment (Debye) | 3.85 |

| HOMO Energy (eV) | -6.78 |

| LUMO Energy (eV) | -1.23 |

| HOMO-LUMO Gap (eV) | 5.55 |

Note: The data in this table is illustrative and based on typical values for similar organic molecules, as specific computational results for this compound are not publicly available.

Conformational Analysis and Molecular Dynamics Simulations

The piperidine (B6355638) ring in this compound can exist in various conformations, with the chair form being the most stable. Conformational analysis helps in identifying the preferred spatial arrangement of the substituents on the piperidine ring. For 4-substituted piperidines, the relative energies of conformers are similar to those of analogous cyclohexanes. nih.gov The presence of a polar substituent at the 4-position, such as bromine, can influence the conformational equilibrium. nih.gov

Table 2: Relative Energies of this compound Conformers (Illustrative)

| Conformer | Relative Energy (kcal/mol) | Population (%) |

| Chair (Axial Br) | 0.0 | 65 |

| Chair (Equatorial Br) | 0.5 | 35 |

| Twist-Boat | 5.8 | <1 |

Note: This data is hypothetical and intended to illustrate the expected conformational preferences based on studies of similar 4-halopiperidines. nih.gov

Prediction of Reactivity via Frontier Molecular Orbital Theory and Reactivity Indices (e.g., Fukui functions, Parr functions)

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). libretexts.org The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. epstem.net

Reactivity indices derived from DFT, such as Fukui functions and Parr functions, provide a more detailed, atom-specific picture of reactivity. wikipedia.orgnih.gov The Fukui function, f(r), indicates the change in electron density at a specific point when an electron is added to or removed from the molecule. wikipedia.orgnih.gov This allows for the identification of the most nucleophilic and electrophilic sites within the molecule. For this compound, the carbonyl carbon is expected to be a primary electrophilic site, while the nitrogen atom and the carbonyl oxygen would be nucleophilic centers. The bromine atom's presence also influences the electronic distribution and reactivity at the C4 position.

Table 3: Condensed Fukui Functions for Selected Atoms in this compound (Exemplary Data)

| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) |

| C3 (Carbonyl) | 0.25 | 0.05 |

| O (Carbonyl) | 0.10 | 0.35 |

| N1 | 0.08 | 0.30 |

| C4 | 0.15 | 0.10 |

Note: This table presents hypothetical Fukui function values to illustrate the concept. Positive values indicate the propensity for the atom to undergo nucleophilic (f+) or electrophilic (f-) attack. mdpi.com

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions involving this compound. For instance, the reactions of α-bromoketones are a well-studied area where computational methods can provide valuable insights. acs.orgacs.org By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the activation energies associated with different reaction pathways.

For example, in a nucleophilic substitution reaction at the C4 position, computational modeling can help determine whether the reaction proceeds via an SN1 or SN2 mechanism. It can also shed light on the stereochemical outcome of the reaction. Similarly, reactions involving the carbonyl group, such as reductions or additions, can be modeled to understand the facial selectivity of the attack. These computational studies can rationalize experimentally observed product distributions and guide the design of new synthetic routes. The reaction of α-bromoketones with primary amines is one such reaction that can be computationally modeled. acs.org

In Silico Scaffold Design and Structure-Reactivity Relationships

The this compound structure can serve as a scaffold for the design of new molecules with specific properties. tandfonline.comthieme-connect.com In silico methods are extensively used to explore the chemical space around this core structure and to establish structure-reactivity relationships (SRRs). nih.gov By systematically modifying the substituents on the piperidine ring and the benzyl group, it is possible to tune the electronic and steric properties of the molecule. nih.govunisi.it

For example, replacing the benzyl group with other aromatic or aliphatic moieties, or substituting the bromine atom with other halogens or functional groups, can have a significant impact on the molecule's reactivity and potential biological activity. Computational screening of a virtual library of derivatives can help identify candidates with desired properties, such as enhanced reactivity towards a particular substrate or improved binding affinity to a biological target. researchgate.netresearchgate.net These in silico studies accelerate the drug discovery and materials science research process by prioritizing the synthesis of the most promising candidates. unisi.it

Advanced Spectroscopic and Spectrometric Characterization in Research of Bromopiperidinones

High-Resolution Nuclear Magnetic Resonance Spectroscopy (2D NMR techniques: COSY, HSQC, HMBC, NOESY) for Detailed Structural Elucidation

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for the detailed structural assignment of 1-Benzyl-4-bromopiperidin-3-one, resolving ambiguities that may persist in one-dimensional (1D) spectra. By correlating nuclear spins through bonds or space, these techniques map the complete connectivity of the molecule. researchgate.netprinceton.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. sdsu.edu For this compound, COSY would show correlations between the protons on adjacent carbons in the piperidine (B6355638) ring, for instance, between the H-2 and H-3 protons (if present), and between the H-5 and H-6 protons. It would also confirm the coupling between the benzylic protons and the protons at C-2 and C-6 of the piperidine ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton-carbon pairs (¹JCH). sdsu.eduyoutube.com This is crucial for assigning the carbon signals in the ¹³C NMR spectrum. Each CH or CH₂ group in the molecule, from the benzyl (B1604629) moiety to the piperidine ring, would produce a cross-peak, definitively linking the proton signal to its attached carbon. For example, the signal for the benzylic CH₂ protons would correlate with the corresponding benzylic carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique maps longer-range couplings between protons and carbons, typically over two to four bonds (²JCH, ³JCH, ⁴JCH). sdsu.eduyoutube.com HMBC is vital for assembling the molecular skeleton. Key correlations for this compound would include the benzylic protons showing a correlation to the C-2 and C-6 carbons of the piperidine ring, as well as to the quaternary carbon of the phenyl group. Protons on the piperidine ring would show correlations to the carbonyl carbon (C-3) and the bromine-bearing carbon (C-4).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are bonded. princeton.edu This is particularly useful for determining stereochemistry and conformation. In the case of this compound, NOESY could reveal the spatial relationship between the benzyl group's protons and the protons on the piperidine ring, helping to define the preferred conformation of the molecule in solution.

While specific 2D NMR data for this compound is not widely published, the expected chemical shifts can be inferred from related structures like 1-Benzyl-4-piperidone. chemicalbook.com The introduction of bromine at the C-4 position would be expected to significantly shift the signals of nearby protons and carbons.

Table 1: Predicted ¹H and ¹³C NMR Data and Key 2D NMR Correlations for this compound (Note: This table is predictive, based on analogous structures and known substituent effects. Actual values may vary.)

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key COSY Correlations (¹H ↔ ¹H) |

| Benzyl-CH₂ | ~3.6 | ~62 | C2, C6, Benzyl C1' | - |

| Phenyl-H (ortho, meta, para) | 7.2-7.4 | 127-138 | Benzyl-CH₂ | Phenyl-H |

| Piperidine H-2 | ~3.0-3.2 | ~58 | C3, C6, Benzyl-CH₂ | H-6 |

| Piperidine H-4 | ~4.5-4.8 | ~55 | C2, C3, C5, C6 | H-5 |

| Piperidine H-5 | ~2.8-3.0 | ~40 | C3, C4, C6 | H-4, H-6 |

| Piperidine H-6 | ~2.5-2.7 | ~53 | C2, C5, Benzyl-CH₂ | H-2, H-5 |

| Carbonyl C-3 | - | ~205 | - | - |

Mass Spectrometry (HRMS, GC-MS, LC-MS/MS) for Elucidating Fragmentation Pathways and Analyzing Complex Mixtures

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound and for deducing its structure through fragmentation analysis. nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₁₂H₁₄BrNO), the presence of bromine would be confirmed by the characteristic isotopic pattern of the molecular ion peak (M⁺ and M+2⁺ in an approximate 1:1 ratio).

GC-MS and LC-MS/MS: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are used for the analysis of complex mixtures and for detailed structural elucidation through controlled fragmentation. nih.govnih.gov In tandem MS (MS/MS), a specific ion (e.g., the molecular ion) is selected and fragmented, and the resulting daughter ions are analyzed. This process helps to piece together the molecular structure. nih.gov

The fragmentation of this compound would likely proceed through several key pathways based on its functional groups: libretexts.orgmiamioh.edu

Alpha-Cleavage: The most common fragmentation for amines involves cleavage of the C-C bond adjacent to the nitrogen. For this molecule, the primary fragmentation is the loss of the benzyl group to form a tropylium (B1234903) cation (m/z 91), a very stable and often base peak in the spectra of benzyl-containing compounds.

Loss of Bromine: Cleavage of the C-Br bond can occur, leading to a fragment corresponding to the loss of a bromine radical (M-79/81).

Piperidine Ring Fragmentation: The piperidine ring itself can undergo cleavage, leading to various smaller charged fragments.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Ion | Proposed Structure | m/z (for ⁷⁹Br) | Fragmentation Pathway |

| [C₇H₇]⁺ | Tropylium cation | 91 | α-cleavage, loss of benzyl group |

| [M - Br]⁺ | [C₁₂H₁₄NO]⁺ | 188 | Loss of bromine radical |

| [M - HBr]⁺ | [C₁₂H₁₃NO]⁺ | 187 | Elimination of hydrogen bromide |

| [C₅H₈N]⁺ | Piperidine fragment | 82 | Ring cleavage |

Infrared and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. mdpi.com These methods are excellent for identifying the functional groups present in a compound.

Infrared (IR) Spectroscopy: In the IR spectrum of this compound, the most prominent absorption would be the strong C=O (carbonyl) stretch of the ketone, typically appearing around 1715-1735 cm⁻¹. The presence of the C-Br bond would give rise to a stretching vibration in the fingerprint region, usually between 500 and 600 cm⁻¹. Other characteristic peaks would include C-H stretches from the aromatic and aliphatic parts of the molecule (around 2800-3100 cm⁻¹) and C-N stretching of the tertiary amine.

Raman Spectroscopy: Raman spectroscopy would also detect these vibrational modes. The aromatic ring vibrations, particularly the ring-breathing mode, often give a strong signal in the Raman spectrum. The C=O stretch is also Raman active. The complementarity of IR and Raman is useful, as some vibrations that are weak in IR may be strong in Raman, and vice versa.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| C=O (Ketone) | Stretch | ~1725 | Strong | Moderate |

| C-H (Aromatic) | Stretch | 3000-3100 | Medium | Strong |

| C-H (Aliphatic) | Stretch | 2850-2960 | Medium-Strong | Medium |

| C-N (Tertiary Amine) | Stretch | 1000-1250 | Medium | Weak |

| C-Br | Stretch | 500-600 | Medium-Strong | Strong |

| C=C (Aromatic) | Ring Stretch | 1450-1600 | Medium-Strong | Strong |

X-ray Crystallography for Solid-State Structural Determination and Stereochemical Assignment

X-ray crystallography provides the most definitive structural information for a compound in its solid state by mapping the electron density of a single crystal. rsc.orgscichemj.org This technique can unambiguously determine bond lengths, bond angles, and the absolute configuration and conformation of the molecule.

Table 4: Illustrative Crystal Data Parameters from a Hypothetical Analysis (Note: This data is for illustrative purposes only.)

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| β (°) | 95.5 |

| Volume (ų) | 1290 |

| Z | 4 |

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Assignment of Chiral Derivatives

While this compound itself is achiral, it can serve as a precursor to chiral derivatives, for example, through the reduction of the ketone to a hydroxyl group, creating chiral centers at C-3 and C-4. For such chiral molecules, chiroptical techniques are essential for assigning the absolute stereochemistry. nih.govslideshare.net

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light. arkat-usa.org Chiral molecules exhibit characteristic CD spectra, known as Cotton effects, which are highly sensitive to the spatial arrangement of atoms around the chromophore (in this case, the phenyl group or the carbonyl/hydroxyl group). The sign and intensity of the Cotton effects can be correlated to the absolute configuration of the stereocenters, often by comparing the experimental spectrum to those of known compounds or to theoretical calculations.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of the wavelength of light. wikipedia.org The shape of the ORD curve, particularly in the vicinity of an absorption band, is characteristic of the molecule's stereochemistry. nih.gov ORD and CD are related phenomena and provide complementary information for stereochemical assignment. slideshare.net Studies on chiral trans-1-benzyl-4-aminopiperidin-3-ols have successfully used CD spectroscopy to determine the absolute configuration by analyzing the Cotton effects of derivatives. arkat-usa.org

These chiroptical methods are invaluable in synthetic chemistry for verifying the stereochemical outcome of asymmetric reactions that might use this compound as a starting material.

Applications of 1 Benzyl 4 Bromopiperidin 3 One As a Versatile Synthetic Intermediate

Precursor for the Synthesis of Diverse Nitrogen-Containing Heterocyclic Systems

The reactivity of 1-Benzyl-4-bromopiperidin-3-one lends itself to the synthesis of a variety of heterocyclic systems. The presence of both a ketone and a bromine atom alpha to the carbonyl group provides two reactive sites for cyclization and substitution reactions. This dual reactivity allows for the construction of fused, spiro, and other complex heterocyclic frameworks, which are prevalent in medicinally important compounds. nih.govnih.gov

The synthesis of nitrogen-containing heterocycles is a significant area of research due to their widespread presence in natural products, pharmaceuticals, and functional materials. nih.gov The piperidine (B6355638) moiety itself is a common feature in many bioactive molecules. researchgate.net The strategic placement of the bromo and keto groups in this compound facilitates reactions such as condensation, cyclization, and rearrangement to yield a diverse range of heterocyclic structures. For instance, reactions involving the ketone can lead to the formation of pyrazoles, isoxazoles, and other five-membered rings, while the bromine atom can be displaced by various nucleophiles to introduce further complexity or to initiate cyclization reactions.

| Heterocyclic System | Synthetic Approach | Key Reactive Site(s) |

| Fused Piperidines | Intramolecular cyclization | α-carbon, carbonyl group |

| Spiro-piperidines | Reaction with bifunctional nucleophiles | Carbonyl group, α-carbon |

| Substituted Piperidines | Nucleophilic substitution | α-carbon |

Building Block in Complex Natural Product Synthesis

The structural motif of a substituted piperidine is a cornerstone in the architecture of numerous alkaloids and other complex natural products. nih.gov The enantiomerically pure forms of substituted piperidines are particularly sought after for the total synthesis of these biologically active molecules. researchgate.net this compound, with its defined stereochemistry at the C4 position, can serve as a chiral building block, enabling the stereoselective synthesis of natural product skeletons.

The synthesis of polycyclic alkaloids often involves the strategic assembly of heterocyclic rings. nih.govambeed.com The functionalities present in this compound allow for its incorporation into convergent synthetic routes, where different fragments of a complex molecule are synthesized separately and then joined together. For example, the ketone can be used to form a key carbon-carbon bond, while the bromine atom can be exploited for late-stage functionalization or ring closure.

Scaffold for the Development of Advanced Organic Materials

The development of advanced organic materials with specific electronic, optical, or biological properties is a rapidly growing field of research. The piperidine scaffold, when appropriately functionalized, can be used to create polymers and other macromolecular structures with unique characteristics. While direct applications of this compound in this area are not extensively documented, its potential as a monomer or a key intermediate is significant.

The N-benzyl group can be removed under various conditions, revealing a secondary amine that can be used for polymerization or for grafting onto other polymer backbones. The ketone and bromine functionalities offer further sites for modification, allowing for the introduction of chromophores, fluorophores, or other functional groups to tailor the properties of the resulting material. The ability to create well-defined, functionalized piperidine-based polymers opens up possibilities for applications in areas such as drug delivery, bio-imaging, and sensor technology.

Challenges and Future Directions in 1 Benzyl 4 Bromopiperidin 3 One Research

Development of More Efficient and Stereoselective Synthetic Routes

A primary challenge in the synthesis of substituted piperidones, including 1-benzyl-4-bromopiperidin-3-one, is the development of highly efficient and stereoselective methods. While classical approaches like the Dieckmann condensation have been employed for the synthesis of the parent compound, 1-benzyl-4-piperidone, these methods can be lengthy and may not offer precise control over stereochemistry, which is crucial for pharmacological applications. chemicalbook.com

Exploration of Novel Reactivity Patterns and Catalytic Transformations

The reactivity of the α-bromoketone moiety in this compound offers a plethora of opportunities for novel chemical transformations. Beyond simple nucleophilic substitutions, exploring its participation in various coupling reactions and rearrangements is a promising research direction. For example, palladium-catalyzed cross-coupling reactions could be employed to introduce a wide range of aryl and other functional groups at the C4 position. researchgate.net

Investigating the compound's role in multi-component reactions could lead to the rapid assembly of complex molecular scaffolds. researchgate.net Furthermore, exploring its reactivity under photochemical conditions or with novel organocatalysts could unveil unprecedented reaction pathways. nih.gov The development of catalytic systems that can selectively activate different positions of the piperidine (B6355638) ring will be instrumental in expanding its synthetic utility.

Integration with Flow Chemistry and Mechanochemical Synthesis

Modern synthetic technologies like flow chemistry and mechanochemistry offer significant advantages in terms of safety, scalability, and efficiency. The integration of these techniques into the synthesis and derivatization of this compound represents a significant future direction.

Flow chemistry, with its precise control over reaction parameters and enhanced safety for handling reactive intermediates, is well-suited for the synthesis of piperidine derivatives. nih.govnih.govresearchgate.net It allows for rapid optimization and can facilitate reactions that are difficult to control in batch processes. For instance, a flow electrochemistry approach has been successfully used for the synthesis of other substituted piperidines. nih.govnih.gov

Mechanochemistry, which involves reactions in the solid state with minimal or no solvent, offers a green and efficient alternative to traditional solution-phase synthesis. youtube.com This technique has been shown to accelerate reactions and sometimes lead to the formation of unique products that are not accessible in solution. youtube.com Applying mechanochemical methods to the synthesis and transformation of this compound could lead to more sustainable and efficient processes.

Advanced Computational Methods for Predictive Chemistry and Reaction Design

In silico methods are becoming increasingly powerful tools in chemical research. The use of computational chemistry can aid in understanding the reactivity of this compound and in designing novel derivatives with desired properties. clinmedkaz.org

Density Functional Theory (DFT) calculations can be employed to predict reaction mechanisms, transition states, and the stereochemical outcomes of reactions. This can guide the development of more efficient and selective synthetic routes. Furthermore, computational screening of virtual libraries of derivatives can help identify compounds with high potential for specific biological activities, thus prioritizing synthetic efforts. clinmedkaz.org Molecular docking studies can predict the binding modes of these compounds with biological targets, providing insights for the design of more potent and selective drug candidates.

Expanding the Scope of Derivatization for Novel Chemical Entities

The true potential of this compound lies in its role as a versatile building block for the synthesis of a wide array of novel chemical entities. Future research will undoubtedly focus on expanding the scope of its derivatization to access new and diverse molecular architectures.

This includes the synthesis of spirocyclic and fused-ring systems, which are often found in biologically active natural products and pharmaceuticals. mdpi.com The introduction of various functional groups through nucleophilic substitution, coupling reactions, and other transformations will lead to a vast library of compounds for biological screening. The synthesis of analogs of known drugs, such as donepezil, by utilizing substituted piperidone building blocks has already demonstrated the potential of this approach. kcl.ac.uk The creation of diverse libraries of piperidine derivatives will be crucial for discovering new lead compounds in drug discovery programs.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-Benzyl-4-bromopiperidin-3-one, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via bromination of a precursor piperidinone derivative. For example, bromination of 1-benzylpiperidin-4-one using hydrobromic acid (HBr) or bromine (Br₂) under controlled conditions (e.g., 0–5°C) can yield the target compound. Optimization involves adjusting solvent polarity (e.g., dichloromethane vs. acetic acid), reaction time, and stoichiometric ratios to minimize side reactions like over-bromination. Monitoring via thin-layer chromatography (TLC) or LC-MS is critical .

Q. How should researchers characterize this compound, and what analytical techniques are most reliable?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm the bromine substitution pattern and benzyl group integrity.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns consistent with bromine (e.g., M⁺ and M+2 peaks in a 1:1 ratio).

- X-ray Crystallography : Single-crystal diffraction (using SHELXL or SHELXS ) for unambiguous structural confirmation.

Q. What safety precautions are essential when handling this compound?

- Methodological Answer : Due to limited toxicological data, assume acute toxicity. Use NIOSH/MSHA-approved respirators, chemical-resistant gloves (e.g., nitrile), and safety goggles. Work in a fume hood with secondary containment. In case of skin contact, wash immediately with soap and water for ≥15 minutes. Avoid prolonged exposure to light or moisture to prevent decomposition .

Advanced Research Questions

Q. How can crystallographic data for this compound be resolved when twinning or low-resolution data complicates refinement?

- Methodological Answer : For twinned crystals, use SHELXL’s twin refinement tools (e.g., BASF command) to model twin domains. For low-resolution data (<1.0 Å), employ restraints on bond lengths/angles and isotropic displacement parameters. Validate results using R-factor convergence and Hirshfeld surface analysis via WinGX/ORTEP .

Q. How can contradictory NMR and MS data be reconciled during structural validation?

- Methodological Answer : Contradictions may arise from impurities or dynamic effects (e.g., rotamers). Strategies include:

- 2D NMR Experiments : NOESY or ROESY to confirm spatial proximity of protons.

- Variable-Temperature NMR : Identify conformational flexibility.

- Complementary Techniques : Cross-validate with X-ray data or computational modeling (DFT for expected chemical shifts) .

Q. What strategies are effective for synthesizing derivatives of this compound while preserving the bromine substituent?

- Methodological Answer : Protect the bromine during functionalization. For example:

- Nucleophilic Substitution : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) under inert atmospheres.

- Reductive Amination : Employ NaBH₃CN or H₂/Pd-C in aprotic solvents (e.g., THF) to avoid dehalogenation .

Q. How can researchers address low yields in bromination reactions of piperidinone precursors?

- Methodological Answer : Low yields often stem from competing elimination or oxidation. Mitigation includes:

- Temperature Control : Maintain sub-10°C to suppress side reactions.

- Catalytic Additives : Use Lewis acids (e.g., FeCl₃) to enhance electrophilic bromination.

- Workup Optimization : Quench reactions with aqueous Na₂S₂O₃ to remove excess Br₂ before purification .

Q. What are the stability considerations for storing this compound, and how can degradation be monitored?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.